molecular formula C15H24N2 B10883117 1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine

1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine

Cat. No.: B10883117
M. Wt: 232.36 g/mol
InChI Key: LXVMTUAGUZJTDP-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine is an organic compound belonging to the piperazine family It features a piperazine ring substituted with a 4-methylbenzyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-(4-methylbenzyl)piperazine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods: For industrial-scale production, continuous flow reactors may be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-methylbenzyl)-4-(propan-2-yl)piperazine exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but studies often focus on its interaction with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties.

    1-(4-Methoxybenzyl)piperazine: Studied for its potential antidepressant effects.

    1-(4-Chlorobenzyl)piperazine: Investigated for its antimicrobial activity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C15H24N2/c1-13(2)17-10-8-16(9-11-17)12-15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3

InChI Key

LXVMTUAGUZJTDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(C)C

Origin of Product

United States

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